Methyl tetradec-5-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

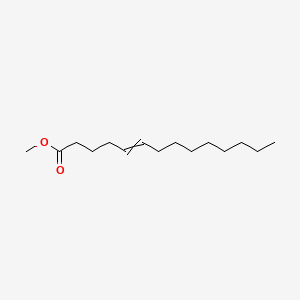

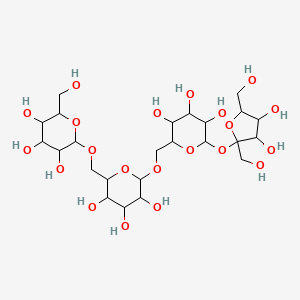

Methyl tetradec-5-enoate is an organic compound with the molecular formula C15H28O2. It is an ester formed from tetradec-5-enoic acid and methanol. This compound is known for its applications in various fields, including agriculture, chemical ecology, and entomology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tetradec-5-enoate can be synthesized through several methods. One common method involves the esterification of tetradec-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the coupling of 1-decyne with 1-bromo-3-chloropropane via the Wittig reaction, followed by a Grignard reaction with methyl chloroformate to yield methyl tetradec-5-ynoate. This intermediate is then reduced using Lindlar catalyst to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl tetradec-5-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate, ozone.

Reduction: Lithium aluminum hydride.

Major Products Formed

Hydrolysis: Tetradec-5-enoic acid, methanol.

Oxidation: Diols, carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Methyl tetradec-5-enoate has several scientific research applications:

Agricultural Biotechnology: It is used in the production of moth sex pheromones for pest control, providing an alternative to insecticides.

Chemical Ecology: Found in the frontal gland secretions of Neotropical termite soldiers, it plays a role in defense mechanisms.

Entomology: Used as a male attractant for chafers, aiding in pest control by trapping male beetles.

Biomedical Research: Exhibits anti-inflammatory, analgesic, and anti-tumor properties in various animal models.

Mechanism of Action

The mechanism of action of methyl tetradec-5-enoate varies depending on its application:

Pest Control: Acts as a pheromone, attracting specific insect species for trapping.

Biomedical Research: The compound interacts with molecular targets involved in inflammation and tumor growth, though the exact pathways are still under investigation.

Comparison with Similar Compounds

Methyl tetradec-5-enoate can be compared with other similar compounds such as:

Methyl (Z)-tetradec-5-enoate: A stereoisomer with similar applications in pest control.

2-(E)-Nonen-1-ol: Another male attractant for chafers, used in similar pest control applications.

L-isoleucine methyl ester: Used in pheromone synthesis for other insect species.

This compound is unique due to its specific applications in pest control and its presence in termite defense mechanisms, which are not commonly found in other similar compounds.

Properties

IUPAC Name |

methyl tetradec-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFYJSDEQGSUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

![3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1142092.png)

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)